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Compound of Interest

Compound Name: Bimiralisib

Cat. No.: B560068

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical data for
Bimiralisib (PQR309), a novel, orally bioavailable, brain-penetrant dual inhibitor of
phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mMTOR). The
information presented herein is collated from key preclinical studies to serve as a technical
resource for professionals in oncology research and drug development.

Mechanism of Action

Bimiralisib is a pan-class | PI3K inhibitor, targeting all four isoforms (a, B, y, 8), and also
directly inhibits mTOR kinase (IMTORC1 and mTORC2). The PI3K/AKT/mTOR signaling
pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its
aberrant activation is a frequent event in a wide range of human cancers. By dually targeting
both PI3K and mTOR, Bimiralisib is designed to provide a more comprehensive and durable
pathway inhibition than targeting either kinase alone. This dual action can prevent the feedback
activation of AKT that often occurs with mTOR-only inhibitors, potentially overcoming a key
mechanism of drug resistance.

The inhibition of PI3K/mTOR by Bimiralisib leads to the reduced phosphorylation of
downstream signaling components, including AKT. This disruption culminates in cell cycle
arrest, primarily at the G1 phase, and in some cases, the induction of apoptosis, thereby
inhibiting tumor cell growth.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b560068?utm_src=pdf-interest
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

________________

Receptor Tyrosine
Kinase (RTK)

Bimiralisib
(PQR309)

e

Activates

\

sphorylates

Phosphorylgtes

Activates

mTORC1

Phosphorylates

4E-BP1/ S6K

[ ——

Cell Growth,
Proliferation,
Survival

Click to download full resolution via product page

Bimiralisib inhibits the PIBK/mTOR signaling pathway.
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Preclinical Antitumor Activity: In Vitro

Bimiralisib has demonstrated potent antiproliferative activity across a wide array of
hematological and solid tumor cell lines. The primary mechanism of its antitumor effect in vitro
is cytostatic, characterized by a robust arrest of the cell cycle in the G1 phase.

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-
maximal growth inhibition (G150) values for Bimiralisib in various cancer cell line panels.

Cancer Cell Line No. of Cell Median
. Parameter Reference
Type Panel Lines Value (nM)
Various
Lymphoma 49 IC50 233
Subtypes
Various
Solid Tumors 135 GI50 ~500
Types
ABC and
DLBCL GCB 27 IC50 166
Subtypes
Mantle Cell
Lymphoma - 10 IC50 234
(MCL)
Splenic
Marginal
Zone - 3 IC50 214
Lymphoma
(SMZL)
Anaplastic
Large Cell
8 IC50 664
Lymphoma
(ALCL)

DLBCL.: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-
cell like.
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Antiproliferative Assay (MTT):

o Cell Seeding: Cancer cell lines were seeded into 384-well plates at their respective optimal
densities.

o Drug Application: Cells were exposed to increasing concentrations of Bimiralisib or a
vehicle control (DMSO).

 Incubation: The plates were incubated for 72 hours under standard cell culture conditions
(37°C, 5% CO2).

e MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent was added to each well
and incubated to allow for formazan crystal formation by viable cells.

o Data Analysis: Formazan crystals were solubilized, and the absorbance was read using a
plate reader. IC50 values (the concentration of drug that inhibits cell viability by 50%) were
calculated using normalized data.

Cell Cycle Analysis:

Treatment: Cells were treated with Bimiralisib (e.g., 1 pmol/L) or DMSO for 72 hours.

o Cell Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70%
ethanol.

» Staining: Fixed cells were treated with RNase A and stained with a fluorescent DNA
intercalating agent, such as propidium iodide.

o Flow Cytometry: The DNA content of individual cells was quantified using a flow cytometer.

e Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was
determined using cell cycle analysis software.

« To cite this document: BenchChem. [A Technical Guide to the Preclinical Antitumor Activity of
Bimiralisib (PQR309)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560068#preclinical-antitumor-activity-of-bimiralisib]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

